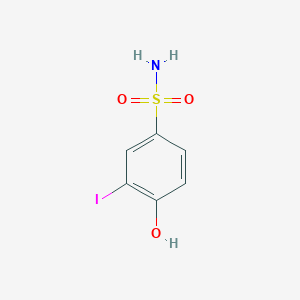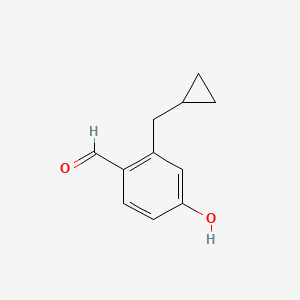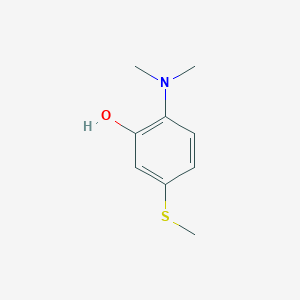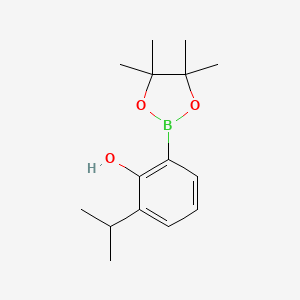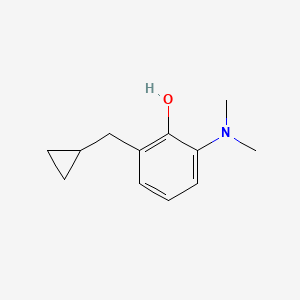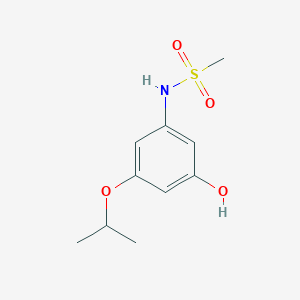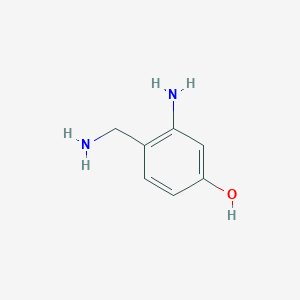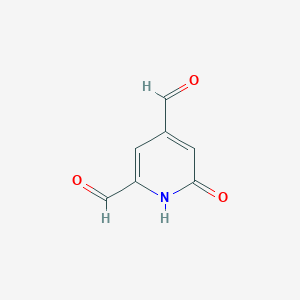
6-Hydroxypyridine-2,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxypyridine-2,4-dicarbaldehyde is a chemical compound with the molecular formula C7H5NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions and a hydroxyl group at the 6 position on the pyridine ring. It is used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyridine-2,4-dicarbaldehyde typically involves the oxidation of 6-hydroxymethylpyridoxine derivatives. One common method includes the use of manganese dioxide as an oxidizing agent. The reaction conditions are carefully controlled to ensure regioselective oxidation, leading to the formation of the desired aldehyde groups .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves multiple steps, including acylation, esterification, reduction, and oxidation. The overall yield of the compound is optimized through careful control of reaction conditions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxypyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxypyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of functionalized resins and fluorescent probes
Mecanismo De Acción
The mechanism of action of 6-Hydroxypyridine-2,4-dicarbaldehyde involves its ability to form Schiff bases with primary amines. This reaction leads to the formation of imines, which can further participate in various biochemical pathways. The compound’s aldehyde groups are reactive and can form covalent bonds with nucleophilic sites on biomolecules, influencing their function .
Comparación Con Compuestos Similares
2,6-Pyridinedicarboxaldehyde: Similar in structure but lacks the hydroxyl group at the 6 position.
Pyridine-2,4-dicarboxaldehyde: Another derivative with carboxaldehyde groups at the 2 and 4 positions but without the hydroxyl group.
Uniqueness: 6-Hydroxypyridine-2,4-dicarbaldehyde is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows for additional chemical modifications. This makes it a versatile compound in synthetic chemistry and biochemical applications .
Propiedades
Número CAS |
1393544-03-0 |
|---|---|
Fórmula molecular |
C7H5NO3 |
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
6-oxo-1H-pyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-6(4-10)8-7(11)2-5/h1-4H,(H,8,11) |
Clave InChI |
BOTLMJWAMHJWJG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



